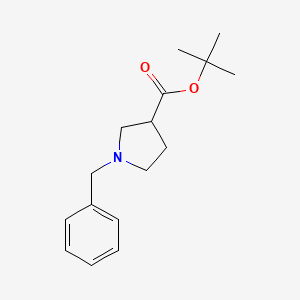

Tert-butyl 1-benzylpyrrolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

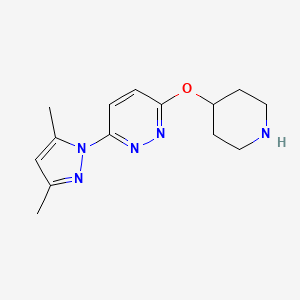

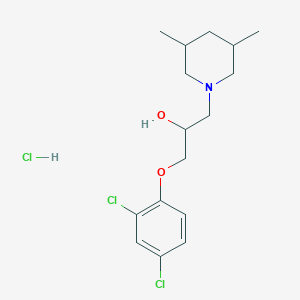

Tert-butyl 1-benzylpyrrolidine-3-carboxylate is a specialty chemical . It has a molecular formula of C16H23NO2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring attached to a benzyl group and a tert-butyl carboxylate group .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 331.2±35.0 °C .Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Antimicrobial Activity

Tert-butyl 1-benzylpyrrolidine-3-carboxylate derivatives have been synthesized using microwave-assisted methods. One such derivative, 2-Benzyl-tert-butylpyrrolidine-1,2-dicarboxylate, serves as a starting compound in a multi-step synthesis process. These derivatives show promising antimicrobial activities, with 1-acetyl-2-benzylpyrrolidine-2-carboxamide being identified as the most potent product (Sreekanth & Jha, 2020).

Synthesis of Boc-Protected Pyrrolidines

This compound is also involved in the synthesis of Boc-protected 2-benzylpyrrolidines, a process that includes reaction with activated zinc, aryl halides, and a palladium catalyst (Massah, Ross & Jackson, 2010).

Development of Chiral Auxiliaries

The compound has been used in the development of new chiral auxiliaries for chemical synthesis. An example is the utilization of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate in dipeptide synthesis, where it acts as both an auxiliary and a chiral building block (Studer, Hintermann & Seebach, 1995).

Pharmaceutical Intermediate Synthesis

This compound serves as an important intermediate in the synthesis of pharmaceutical products like protein tyrosine kinase Jak3 inhibitors. The synthesis involves multiple steps, including S_N2 substitution and debenzylation (Chen Xin-zhi, 2011).

Drug Intermediates Synthesis

This compound is also utilized in the synthesis of drug intermediates such as tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate, showcasing a cost-efficient and environmentally friendly process (Geng Min, 2010).

Economical Synthesis from L-Aspartic Acid

Optically active derivatives of this compound have been synthesized starting from L-aspartic acid. This process features mild reaction conditions and is suitable for industrial preparation (Han, Li, Gu, Li & Chen, 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 1-benzylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)14-9-10-17(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKKEFNKRYSTNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN(C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2557121.png)

![Methyl 3-[2-(acetylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2557122.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2557126.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2557130.png)

![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2557137.png)

![N-(3-chloro-4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557138.png)